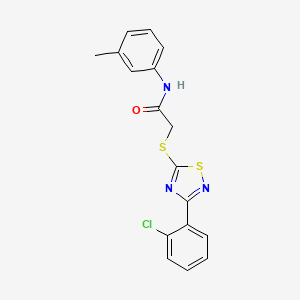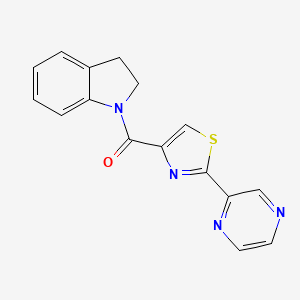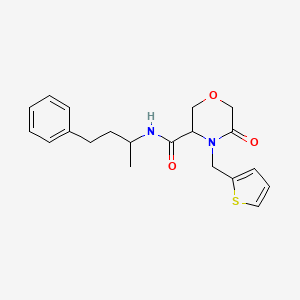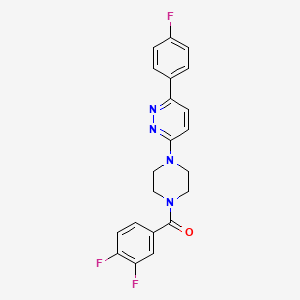
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAT belongs to the class of thiadiazole derivatives, which have been reported to exhibit a range of biological activities including antitumor, antifungal, and antibacterial properties. In
Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
- The study by Boechat et al. (2011) provides insight into the structures of related compounds, highlighting the generation of 3-D arrays through intermolecular interactions such as hydrogen bonds and π interactions, which play a crucial role in their structural stability and potential bioactivity (Boechat et al., 2011).
Antimicrobial and Antitumor Activity
Research by Desai et al. (2008) on 4-oxo-thiazolidines and 2-oxo-azetidines, structures related to the specified compound, demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential applications in addressing microbial infections (Desai et al., 2008).
Yu et al. (2014) synthesized novel derivatives through carbodiimide condensation, which were characterized and showed potential antibacterial properties, suggesting applications in the development of new antimicrobial agents (Yu et al., 2014).
Corrosion Inhibition
- Kaya et al. (2016) explored the corrosion inhibition performance of thiadiazole derivatives on iron, using density functional theory (DFT) calculations and molecular dynamics simulations. Their findings suggest that these compounds can effectively prevent corrosion, indicating industrial applications in metal protection (Kaya et al., 2016).
Quantum Chemical and Molecular Dynamics Simulation Studies
- Bentiss et al. (2007) investigated 1,3,4-thiadiazoles as corrosion inhibitors, demonstrating their effectiveness and potential applications in protecting metals from corrosion through a combination of experimental and theoretical approaches (Bentiss et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, which are structurally related, focusing on their photovoltaic efficiency and ligand-protein interactions. Their results show good light-harvesting efficiency and potential applications in dye-sensitized solar cells (DSSCs), as well as interactions with biological targets (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-5-4-6-12(9-11)19-15(22)10-23-17-20-16(21-24-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZYOXUOSFXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)


![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)

![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)


![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
